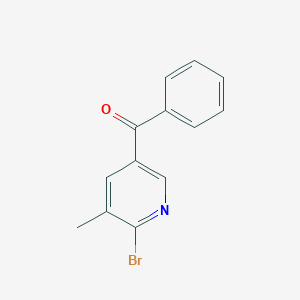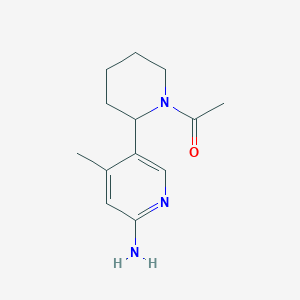
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is a chemical compound with a molecular formula of C9H15N3O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components in various biological processes and are found in nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(2-methoxyethyl)pyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol, under reflux conditions. The temperature is maintained at around 80-100°C.
Catalysts: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems allow for continuous production, improving efficiency and yield.
Automated Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine compounds.
科学研究应用
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid research.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, affecting their function and stability.
相似化合物的比较
Similar Compounds
- 2-(Dimethylamino)-5-(2-hydroxyethyl)pyrimidin-4-ol
- 2-(Dimethylamino)-5-(2-ethoxyethyl)pyrimidin-4-ol
- 2-(Dimethylamino)-5-(2-methylthioethyl)pyrimidin-4-ol
Uniqueness
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to similar compounds.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) |
InChI 键 |
GTQNBUIKQIGGTJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C(=O)N1)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



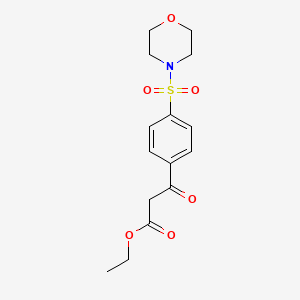
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
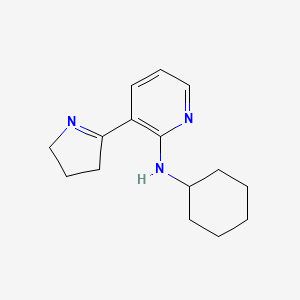


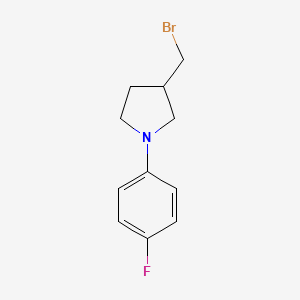
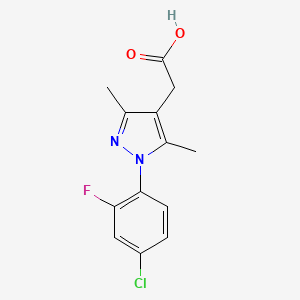
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)

![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)
